molecular formula C20H18ClN3O4S B2845028 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide CAS No. 921587-22-6

5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide

Cat. No.: B2845028
CAS No.: 921587-22-6
M. Wt: 431.89
InChI Key: HYBSQQDFFSVONG-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group, a methoxy group, and a pyridazinylphenyl group with an ethylsulfonyl substituent. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 3-chloropyridazine with ethylsulfonyl chloride under basic conditions.

    Coupling with Phenyl Derivative: The pyridazinyl intermediate is then coupled with a phenyl derivative, such as 4-bromoaniline, using a palladium-catalyzed cross-coupling reaction.

    Formation of Benzamide Core: The final step involves the formation of the benzamide core by reacting the coupled intermediate with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could act as an inhibitor of protein kinases, affecting cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide
  • 5-chloro-N-(4-(6-(propylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide

Uniqueness

The unique feature of 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide is the ethylsulfonyl group, which may confer distinct biological activity and chemical reactivity compared to its methylsulfonyl and propylsulfonyl analogs. This uniqueness can be crucial in determining its specific applications and effectiveness in various research fields.

Properties

IUPAC Name

5-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-3-29(26,27)19-11-9-17(23-24-19)13-4-7-15(8-5-13)22-20(25)16-12-14(21)6-10-18(16)28-2/h4-12H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBSQQDFFSVONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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